2-Chloro-N-(5-cyano-2-(methylsulfanyl)phenyl)nicotinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(5-cyano-2-methylsulfanylphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS/c1-20-12-5-4-9(8-16)7-11(12)18-14(19)10-3-2-6-17-13(10)15/h2-7H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWDWJQUIJMUEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)C#N)NC(=O)C2=C(N=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
2-Chloro-N-(5-cyano-2-(methylsulfanyl)phenyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Chloro-N-(5-cyano-2-(methylsulfanyl)phenyl)nicotinamide has diverse applications in scientific research:
Chemistry: It is used to study various chemical reactions and mechanisms due to its unique structure.
Biology: It is employed in biological studies to understand its effects on cellular processes and pathways.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(5-cyano-2-(methylsulfanyl)phenyl)nicotinamide involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
a) Boscalid (2-Chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide)
- Structural Features: Boscalid shares the 2-chloronicotinamide backbone but replaces the substituted phenyl ring with a biphenyl group (4'-chlorobiphenyl).
- Bioactivity: Boscalid is a commercial fungicide targeting succinate dehydrogenase (SDH) in fungal mitochondria . The biphenyl moiety enhances binding to hydrophobic pockets in the SDH enzyme. In contrast, the methylsulfanyl and cyano groups in the target compound may favor interactions with nucleophilic residues or metal cofactors.
Physicochemical Properties :
Property Target Compound Boscalid Molecular Weight ~343.8 (estimated) 343.21 LogP (Lipophilicity) Higher (due to SCH₃, CN) Moderate (biphenyl) Water Solubility Likely low 2.2 mg/L (20°C)
b) 2-Chloro-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)nicotinamide
- Structural Features: This analog (synthesized in ) replaces the cyano group with a 1,3,4-oxadiazole ring. The oxadiazole introduces additional hydrogen-bonding capacity and rigidity.
- Synthetic Pathway : Both compounds involve KOH-mediated alkylation with Me₂SO₄ to install the methylsulfanyl group, but the oxadiazole derivative requires prior cyclization with CS₂ .
- Antifungal Activity: The oxadiazole derivative demonstrated moderate activity against Fusarium spp., suggesting that the target compound’s cyano group may enhance or alter the spectrum of activity .
Functional Group Comparisons
a) Methylsulfanyl (SCH₃) vs. Methoxy (OCH₃)
b) Cyano (CN) vs. Halogen (Cl, F)
- Polarity : The CN group increases polarity and hydrogen-bond acceptor capacity compared to halogens. This may improve binding to enzymes with polar active sites but reduce membrane permeability.
Biological Activity
2-Chloro-N-(5-cyano-2-(methylsulfanyl)phenyl)nicotinamide, with the molecular formula C14H10ClN3OS, is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This compound's unique structure and properties make it a candidate for drug development and biological studies. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
- Molecular Formula : C14H10ClN3OS
- CAS Number : 303147-26-4
- Molecular Weight : 301.76 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. These interactions can modulate various cellular processes, including enzyme inhibition and receptor binding, which are crucial for its pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Interaction : It can bind to certain receptors, potentially influencing signal transduction pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, a screening of N-substituted phenyl derivatives showed promising results against various pathogens:
| Compound Type | Target Pathogen | Activity Level |
|---|---|---|
| Chloroacetamides | Staphylococcus aureus | Effective |
| Methicillin-resistant S. aureus (MRSA) | Effective | |
| Escherichia coli | Less effective | |
| Candida albicans | Moderately effective |
The effectiveness of these compounds was linked to their lipophilicity, which enhances their ability to penetrate cell membranes .
Anticancer Potential
Research into similar compounds has indicated that they may possess anticancer properties. The structural features of this compound suggest that it could inhibit tumor growth by targeting specific cancer-related pathways. Studies on related compounds have demonstrated significant cytotoxicity against various cancer cell lines, indicating a potential for further investigation in oncological applications .
Case Studies
- Antimicrobial Screening : A study involving twelve newly synthesized N-substituted phenyl derivatives revealed that those with halogenated substituents exhibited higher antimicrobial activity against Gram-positive bacteria compared to Gram-negative strains. The presence of the chloro group in the structure was pivotal for enhanced activity against MRSA .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds showed that modifications in the phenyl ring significantly impacted biological activity. Compounds with increased lipophilicity demonstrated better membrane permeability and antimicrobial efficacy .
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-N-(5-cyano-2-(methylsulfanyl)phenyl)nicotinamide, and how can reaction conditions be optimized?
The synthesis of this compound likely involves multi-step reactions, including nucleophilic substitution, amide coupling, and functional group protection/deprotection. Key parameters to optimize include solvent polarity (e.g., DMF or THF), temperature (controlled via reflux or microwave-assisted methods), and catalyst selection (e.g., palladium for cross-coupling). Computational tools like quantum chemical calculations can predict reaction pathways and transition states, reducing trial-and-error experimentation . Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity product.
Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?
Standard characterization methods include:
- ¹H/¹³C NMR : Confirm regiochemistry of the chloro, cyano, and methylsulfanyl groups .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula and isotopic patterns.
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- X-ray Crystallography : Resolve 3D conformation and intermolecular interactions, critical for understanding binding modes in biological studies .
Q. How can researchers design initial biological activity screens for this compound?
Prioritize assays based on structural analogs:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
- Enzyme Inhibition : Target kinases or proteases using fluorescence-based or colorimetric assays (e.g., ATPase activity via malachite green method) .
- Cytotoxicity : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can contradictory data in biological activity studies be resolved?
Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or compound stability. Mitigation strategies:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates.
- Metabolic Stability Tests : Use liver microsomes or hepatocytes to assess degradation .
- Structural Analog Comparison : Synthesize derivatives (e.g., replacing methylsulfanyl with sulfoxide) to isolate pharmacophore contributions .
Q. What computational methods are recommended for studying this compound’s structure-activity relationships (SAR)?
Advanced approaches include:
- Molecular Docking : Predict binding modes with target proteins (e.g., using AutoDock Vina or Schrödinger Suite) .
- QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric (LogP, polar surface area) descriptors with bioactivity .
- MD Simulations : Analyze conformational dynamics in solvated systems (e.g., GROMACS) to identify stable binding conformers .
Q. What strategies are effective for improving this compound’s pharmacokinetic profile?
Address poor solubility or bioavailability via:
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
Integrate multi-omics and phenotypic screening:
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics : SILAC or TMT labeling to quantify target engagement .
- CRISPR-Cas9 Knockout : Validate putative targets (e.g., kinases) in isogenic cell lines .
Methodological Challenges and Solutions
Q. What are common pitfalls in scaling up synthesis, and how can they be avoided?
- Byproduct Formation : Monitor intermediates via LC-MS and optimize stoichiometry .
- Low Yield in Coupling Steps : Use peptide coupling agents (e.g., HATU) or microwave-assisted synthesis to enhance efficiency .
- Purification Issues : Employ preparative HPLC for polar byproducts .
Q. How should researchers address gaps in toxicological data for this compound?
Conduct tiered testing:
- In Vitro : Ames test (mutagenicity), hERG inhibition (cardiotoxicity) .
- In Vivo : Acute toxicity in rodents (LD₅₀) and 28-day repeat-dose studies .
- Ecotoxicology : Daphnia magna or algal growth inhibition assays for environmental risk assessment .
Future Directions
Q. What emerging technologies could accelerate research on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
